molecular formula C27H24N2O5S B11702579 ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11702579
M. Wt: 488.6 g/mol
InChI Key: FBIMMBFUEXEKGC-VNNYSTBCSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as acetyloxy, phenyl, and carboxylate

Preparation Methods

The synthesis of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Formation of the Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a condensation reaction with a suitable aldehyde or ketone.

    Functional Group Modifications: The resulting thiazolopyrimidine intermediate undergoes further modifications to introduce the acetyloxy, phenyl, and carboxylate groups. This may involve reactions such as esterification, Friedel-Crafts acylation, and Wittig reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or phenyl groups, leading to the formation of new derivatives with different functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound’s structural features make it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug lead.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways and cellular processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signaling pathways involved in cell proliferation or apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

    Thiazolopyrimidine-6-carboxylates: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings. They may exhibit different biological activities and chemical reactivity.

    Thiazolopyrimidine-3-ones: These derivatives have a keto group at the 3-position of the pyrimidine ring, which can influence their chemical properties and interactions with biological targets.

    Phenyl-substituted Thiazolopyrimidines: Compounds with phenyl groups attached to the thiazole or pyrimidine rings may have enhanced stability and unique electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-4-33-26(32)23-17(2)28-27-29(24(23)20-13-15-21(16-14-20)34-18(3)30)25(31)22(35-27)12-8-11-19-9-6-5-7-10-19/h5-16,24H,4H2,1-3H3/b11-8+,22-12+

InChI Key

FBIMMBFUEXEKGC-VNNYSTBCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC=CC4=CC=CC=C4)S2)C

Origin of Product

United States

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